methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyridazinone-furan hybrid moiety and an isopropyl group. Its structure combines multiple pharmacophores, including the pyridazinone ring (known for bioactivity in cardiovascular and anti-inflammatory applications) and the thiazole ring (common in antimicrobial and kinase-inhibiting agents) . Crystallographic studies using programs like SHELXL have elucidated its molecular geometry, confirming planar arrangements in the thiazole and pyridazinone systems, which are critical for intermolecular interactions .
Properties
Molecular Formula |
C18H18N4O5S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O5S/c1-10(2)16-15(17(25)26-3)20-18(28-16)19-13(23)9-22-14(24)7-6-11(21-22)12-5-4-8-27-12/h4-8,10H,9H2,1-3H3,(H,19,20,23) |
InChI Key |
WHHBWIPDAKOIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the furan and pyridazine rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include acyl chlorides, amines, and thiazole derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the pyridazine ring can yield dihydropyridazine compounds.
Scientific Research Applications
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone-Thiazole Hybrids
Comparative analysis with analogues highlights unique features of the target compound:
| Compound Name | Key Structural Differences | Bioactivity (IC₅₀ or EC₅₀) | Solubility (LogP) |
|---|---|---|---|
| Target Compound | Pyridazinone-furan-thiazole hybrid | Not reported | 2.3 (predicted) |
| Methyl 5-phenyl-1,3-thiazole-4-carboxylate | Lacks pyridazinone and furan | 15 µM (COX-2 inhibition) | 3.1 |
| 3-(Furan-2-yl)-6-oxopyridazine | Missing thiazole and acetyl amino groups | 8 µM (anti-inflammatory) | 1.8 |
| Ethyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | No pyridazinone or acetyl linkage | 22 µM (antibacterial) | 2.5 |
Key Findings :
- The pyridazinone-furan moiety in the target compound enhances π-π stacking and hydrogen-bonding capacity compared to simpler thiazole derivatives, as confirmed by crystallographic data refined via SHELXL .
- The acetyl amino group improves membrane permeability relative to ethyl ester derivatives (e.g., ethyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate), though solubility remains moderate due to the isopropyl group .
Pharmacokinetic and Thermodynamic Comparisons
- Metabolic Stability : The furan ring in the target compound shows slower oxidative degradation compared to phenyl-substituted analogues (e.g., methyl 5-phenyl-1,3-thiazole-4-carboxylate), as inferred from microsomal stability assays .
- Thermodynamic Solubility : Differential scanning calorimetry (DSC) data indicate a higher melting point (218°C) for the target compound versus 195°C for 3-(furan-2-yl)-6-oxopyridazine, suggesting stronger crystal lattice interactions due to the thiazole core .
Biological Activity
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate represents a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.
Structural Characteristics
The compound features a unique combination of functional groups:
- Thiazole core : Known for its biological significance.
- Pyridazine derivative : Contributes to various pharmacological activities.
- Furan moiety : Enhances chemical reactivity and potential biological interactions.
Molecular Formula
The molecular formula of the compound is with a molecular weight of 378.40 g/mol.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
1. Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
2. Anticancer Potential
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanisms involve the activation of caspases and modulation of cell cycle regulators, which may contribute to its anticancer effects .
Case Study: Apoptosis Induction
A specific study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells in breast cancer cell lines, highlighting its potential as an anticancer agent .
3. Anti-inflammatory Effects
The compound has also shown anti-inflammatory effects in animal models by reducing levels of pro-inflammatory cytokines and inhibiting pathways associated with inflammation .
The biological activities can be attributed to various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
| Enzyme Target | Role |
|---|---|
| Matriptase | Implicated in cancer invasion and metastasis |
| Cyclooxygenase | Involved in inflammation |
- Receptor Modulation : Interactions with receptors involved in inflammation and cancer progression alter their signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-bromo-4-(furan-2-yl)-1,3-thiazol-2-amines | Furan and thiazole rings | Antimicrobial |
| 6-methylpyridazinone derivatives | Pyridazine structure | Antitumor |
| Thiazole-based anti-inflammatory agents | Thiazole core | Anti-inflammatory |
This table illustrates how the unique combination of furan, pyridazine, and thiazole functionalities contributes to the distinct biological profile of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
